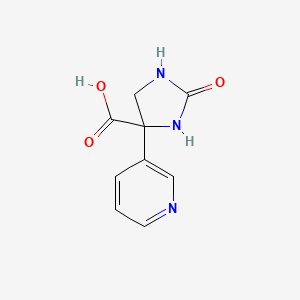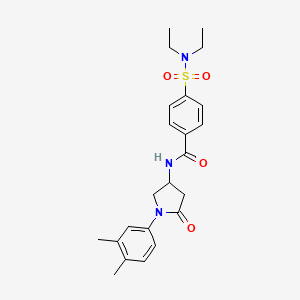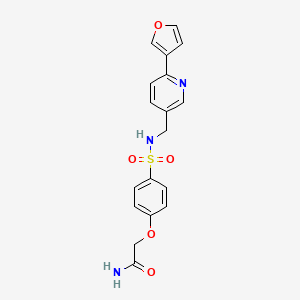![molecular formula C18H11Br2NO2 B2963049 6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 926234-83-5](/img/structure/B2963049.png)
6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C18H11Br2NO2 . It has a molecular weight of 433.1 g/mol . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring substituted with a bromo group at the 6th position and a carboxylic acid group at the 4th position. An ethenyl group is attached to the 2nd position of the quinoline ring, which is further substituted with a bromophenyl group .Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources .
科学的研究の応用
Synthesis and Photochemical Properties
The synthesis and investigation of compounds related to 6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid highlight their significance in photochemical studies. For example, compounds derived from 6-hydroxynaphthalene-2-carboxylic acid and 2-styrylquinoline, possessing both photoacid and photobase properties, demonstrate the complexity and potential of such chemicals in studying excited-state intramolecular proton transfer (ESIPT) processes. These compounds exhibit unique acidities in both ground and excited states, indicating their utility in photochemical and photophysical applications (Gavrishova, Budyka, Potashova, & Karpov, 2015).
Photophysical Studies
Further research into azole-quinoline based fluorophores inspired by ESIPT showcases the synthesis and photophysical properties of 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid derivatives. These studies reveal how the structural modification of quinoline derivatives impacts their emission properties, depending on solvent polarity, and underscores their potential in developing materials with large Stokes shifts and dual emission properties (Padalkar & Sekar, 2014).
Molecular Structure and Docking Studies
The detailed analysis of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid through experimental and theoretical means provides insights into its molecular structure, vibrational frequencies, and potential energy distribution. Such studies are crucial for understanding the molecule's stability, charge transfer, and interaction with biological targets, suggesting implications for drug design and development of new therapeutic agents (Ulahannan et al., 2015).
Synthetic Routes and Molecular Rearrangements
Investigations into the synthesis of related quinoline derivatives, such as the conversion of 3-bromo derivatives to carboxylic acids and further decarboxylation to quinolin-4-ones, illustrate the versatility of these compounds in organic synthesis. Such studies not only provide new synthetic routes but also shed light on molecular rearrangements under various conditions, offering a deeper understanding of reaction mechanisms (Klásek, Kořistek, Sedmera, & Halada, 2003).
Antimicrobial and Antimalarial Activity
The design and synthesis of quinoline based 1,2,3-triazoles highlight the antimicrobial and antimalarial potential of compounds structurally related to this compound. Such research is pivotal in the development of new therapeutic agents, demonstrating significant activity against various microorganisms and P. falciparum, pointing towards the role of these compounds in addressing global health challenges (Parthasaradhi et al., 2015).
作用機序
Target of Action
Some quinoline-4-carboxylates were reported to possess potent 5ht3 antagonizing activity .
Mode of Action
It is known that benzylic halides typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary .
Biochemical Pathways
The compound’s structure suggests it may interact with aromatic compounds and participate in free radical reactions .
Result of Action
Given its potential role as a 5ht3 antagonist , it may have effects on serotonin signaling.
Action Environment
It’s worth noting that the compound’s reactivity may be influenced by factors such as temperature and the presence of other reactive species .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid involves the synthesis of the quinoline ring system followed by the introduction of the bromophenyl and carboxylic acid functional groups.", "Starting Materials": [ "2-Aminoacetophenone", "Bromoacetic acid", "Ethyl acetoacetate", "Bromobenzene", "3-Bromobenzaldehyde", "Sodium hydroxide", "Sodium borohydride", "Bromine", "Sodium nitrite", "Copper(II) sulfate pentahydrate", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Hydrochloric acid", "Sodium hydroxide", "Chloroacetic acid", "Sodium cyanide", "Sodium methoxide", "2-Amino-3-bromopyridine", "Phosphorus oxychloride", "Dimethylformamide", "Triethylamine", "4-Bromo-2-nitroaniline", "Sodium hydroxide", "Iron powder", "Acetic acid", "Sodium acetate", "Sodium borohydride", "Bromine", "Sodium hydroxide", "Sodium nitrite", "Copper(II) sulfate pentahydrate", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Hydrochloric acid", "Sodium hydroxide", "2-Amino-3-bromobenzaldehyde", "Acetic anhydride", "Sulfuric acid", "Sodium hydroxide", "2-Bromo-3-nitrobenzoic acid", "Thionyl chloride", "Methanol", "Sodium hydroxide", "2-(3-Bromophenyl)acetaldehyde", "2-Acetylpyridine", "Sodium hydroxide", "2-Bromo-6-nitroaniline", "Sodium hydroxide", "4-Bromo-2-(2-nitrophenyl)aniline", "Sodium hydroxide", "2-(3-Bromophenyl)ethenylamine", "4-Bromo-2-(2-nitrophenyl)aniline", "Sodium hydroxide", "Dimethyl sulfoxide", "6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid" ], "Reaction": [ "Synthesis of 2-Aminoacetophenone from Bromoacetic acid and Ethyl acetoacetate", "Synthesis of 2-Amino-3-bromopyridine from Bromobenzene, Sodium nitrite, and Copper(II) sulfate pentahydrate", "Synthesis of 2-Amino-3-bromobenzaldehyde from 3-Bromobenzaldehyde and Sodium nitrite", "Synthesis of 2-Bromo-3-nitrobenzoic acid from 2-Bromo-6-nitroaniline", "Synthesis of 2-(3-Bromophenyl)acetaldehyde from 3-Bromobenzaldehyde and Chloroacetic acid", "Synthesis of 2-(3-Bromophenyl)ethenylamine from 2-(3-Bromophenyl)acetaldehyde and Sodium cyanide", "Synthesis of 4-Bromo-2-(2-nitrophenyl)aniline from 4-Bromo-2-nitroaniline and Iron powder", "Synthesis of 6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid from 2-(3-Bromophenyl)ethenylamine and 2-Bromo-3-nitrobenzoic acid" ] } | |
CAS番号 |
926234-83-5 |
分子式 |
C18H11Br2NO2 |
分子量 |
433.1 g/mol |
IUPAC名 |
6-bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H11Br2NO2/c19-12-3-1-2-11(8-12)4-6-14-10-16(18(22)23)15-9-13(20)5-7-17(15)21-14/h1-10H,(H,22,23) |
InChIキー |
LDARHISNYXBFEC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
正規SMILES |
C1=CC(=CC(=C1)Br)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate](/img/structure/B2962974.png)
![[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine](/img/structure/B2962975.png)
![1-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2962976.png)





![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2962985.png)

![3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2962988.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2962989.png)
